1-Bromo-2,4-difluoro-5-methoxybenzene
Overview
Description
1-Bromo-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene typically involves halogenation and methoxylation reactions. One common synthetic route includes the bromination of 2,4-difluoroanisole, followed by purification processes to isolate the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2,4-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to diverse biological effects .
Comparison with Similar Compounds
1-Bromo-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds, such as:
2-Bromo-1,3-difluoro-5-methoxybenzene: This compound has a different substitution pattern, which affects its chemical reactivity and applications.
1-Bromo-2,5-difluoro-4-methoxybenzene: Another isomer with distinct properties and uses in research and industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHGZDMSUZUOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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